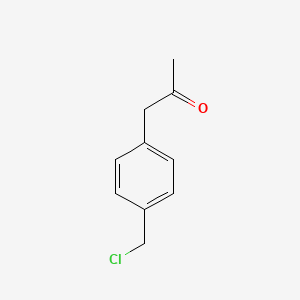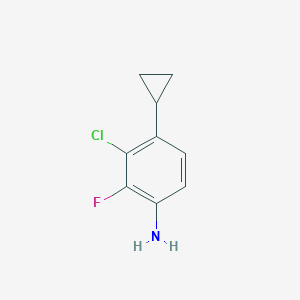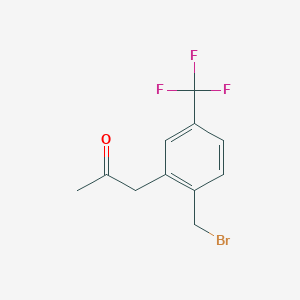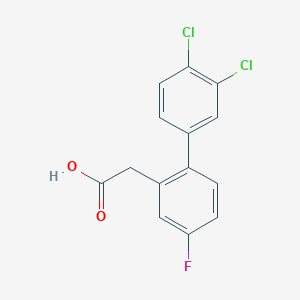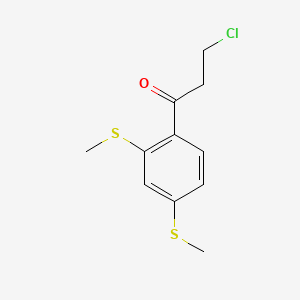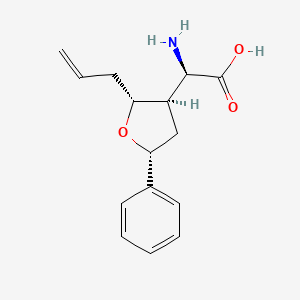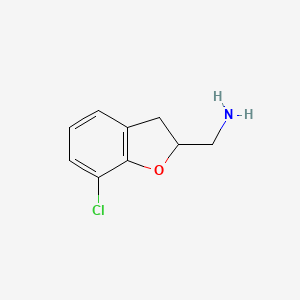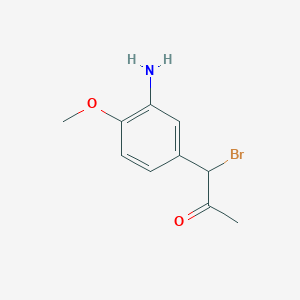
1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a bromine atom attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one typically involves multiple steps. One common method starts with the bromination of 1-(3-Amino-4-methoxyphenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 1-(3-Amino-4-methoxyphenyl)-1-azidopropan-2-one or 1-(3-Amino-4-methoxyphenyl)-1-thiocyanatopropan-2-one.
Oxidation: Formation of 1-(3-Amino-4-methoxyphenyl)-1-propanone or 1-(3-Amino-4-methoxyphenyl)propanoic acid.
Reduction: Formation of 1-(3-Amino-4-methoxyphenyl)-1-propanol.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of dyes and pigments due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(3-Amino-4-methoxyphenyl)ethanone: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(3-Amino-4-methoxyphenyl)-1-chloropropan-2-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.
1-(3-Amino-4-methoxyphenyl)-1-iodopropan-2-one: Contains iodine, which can lead to different chemical and biological properties due to the larger atomic size and different bonding characteristics.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
1-(3-amino-4-methoxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,12H2,1-2H3 |
Clave InChI |
DXNGMNPPFWIWLX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)OC)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


